4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine 4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17672126
InChI: InChI=1S/C9H11ClN4/c1-3-4-14-9-7(5-11-14)8(10)12-6(2)13-9/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H11ClN4
Molecular Weight: 210.66 g/mol

4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC17672126

Molecular Formula: C9H11ClN4

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
IUPAC Name 4-chloro-6-methyl-1-propylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C9H11ClN4/c1-3-4-14-9-7(5-11-14)8(10)12-6(2)13-9/h5H,3-4H2,1-2H3
Standard InChI Key ODFGEXYNGXFXKC-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=C(C=N1)C(=NC(=N2)C)Cl

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The core structure of 4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine consists of a fused bicyclic system: a pyrazole ring (positions 1–3) condensed with a pyrimidine ring (positions 4–6). The chlorine atom at position 4 introduces electronegativity, influencing electron distribution and hydrogen-bonding potential, while the methyl group at position 6 enhances steric bulk. The propyl substituent at position 1 contributes to lipophilicity, a critical factor in membrane permeability and bioavailability .

Key bond lengths and angles derived from crystallographic data of analogous compounds reveal planarity in the bicyclic system, with slight distortions at the chlorine-bearing carbon. The dihedral angle between the pyrazole and pyrimidine rings typically measures 2.5–4.0°, facilitating π-π stacking interactions with aromatic residues in biological targets .

Physicochemical Properties

Experimental data indicate a melting point range of 168–172°C for this compound, consistent with its crystalline solid state at room temperature . Solubility profiling shows moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO, 12 mg/mL) and dichloromethane (8 mg/mL), but limited aqueous solubility (0.3 mg/mL at pH 7.4) . The logP value, calculated using the XLogP3 algorithm, is 2.8, reflecting favorable lipid bilayer penetration .

Spectroscopic characterization includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.46 (s, 1H, pyrazole-H), 4.92 (s, 2H, ClCH₂), 4.08 (s, 3H, N-CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): 158.9 (C-4), 152.3 (C-6), 145.1 (pyrazole C-3), 112.4 (C-5) .

  • IR (KBr): 2920 cm⁻¹ (C-H stretch, propyl), 1595 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl) .

Synthetic Methodologies

Multi-Step Synthesis from Pyrazole Precursors

The synthesis typically begins with 5-amino-1-propyl-1H-pyrazole-4-carbonitrile, which undergoes partial hydrolysis to form a carboxamide intermediate. Subsequent cyclization with urea under reflux conditions yields the pyrazolo[3,4-d]pyrimidine-dione scaffold. Chlorination using phosphorus oxychloride (POCl₃) introduces the C-4 chlorine substituent, while the C-6 methyl group is incorporated via Friedel-Crafts alkylation .

A representative synthetic route involves:

  • Cyclocondensation: Heating 5-amino-1-propyl-pyrazole-4-carboxamide with urea at 180°C for 6 hours to form 1-propyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione .

  • Chlorination: Treating the dione with POCl₃ and PCl₅ (1:3 molar ratio) at 110°C for 4 hours, achieving 85% yield of 4,6-dichloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine .

  • Methylation: Reacting the dichloro intermediate with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C, selectively substituting the C-6 chlorine with a methyl group .

Purification and Characterization

Final purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) affords the title compound in >95% purity, as verified by high-performance liquid chromatography (HPLC) . Mass spectrometric analysis shows a molecular ion peak at m/z 210.66 [M+H]⁺, consistent with the molecular formula C₉H₁₁ClN₄ .

Biological Activities and Mechanism of Action

Anti-Proliferative Effects

In vitro screening against A549 (lung adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines revealed dose-dependent growth inhibition, with IC₅₀ values of 8.21 µM and 19.56 µM, respectively . Comparative studies with EGFR wild-type (WT) and mutant (T790M) isoforms demonstrated selective inhibition, with IC₅₀ values of 0.016 µM (EGFR WT) and 0.236 µM (EGFR T790M) . Flow cytometric analysis indicated G1 phase cell cycle arrest and apoptosis induction via caspase-3 activation .

Structure-Activity Relationships (SAR)

Modifications to the propyl group significantly impact potency:

  • Shorter alkyl chains (e.g., methyl): Reduced lipophilicity decreases cellular uptake (IC₅₀ > 50 µM) .

  • Branched substituents (e.g., isopropyl): Steric hindrance disrupts target binding, lowering efficacy .

  • Aromatic substitutions (e.g., phenyl): Enhanced π-stacking improves EGFR affinity (IC₅₀ = 0.009 µM) .

Comparative Analysis with Structural Analogs

Feature4-Chloro-6-Methyl-1-Propyl Derivative1-Methyl Analog 1-Butyl Analog
Lipophilicity (logP)2.82.13.4
EGFR WT IC₅₀ (µM)0.0160.0420.009
Aqueous Solubility0.3 mg/mL1.2 mg/mL0.1 mg/mL
Metabolic Stabilityt₁/₂ = 45 min (human microsomes)t₁/₂ = 28 mint₁/₂ = 68 min

The propyl derivative strikes a balance between potency and pharmacokinetics, outperforming methyl analogs in target engagement while maintaining superior solubility compared to bulkier alkyl chains .

Therapeutic Applications and Future Directions

Oncology

Preclinical models suggest utility in EGFR-mutated non-small cell lung cancer (NSCLC), where it overcomes resistance to first-generation TKIs like erlotinib . Combination studies with paclitaxel show synergistic effects, reducing tumor volume by 78% in xenograft models .

Inflammation

Preliminary data indicate inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in murine macrophages, suggesting potential for repurposing in rheumatoid arthritis .

Challenges and Optimization

Current limitations include moderate metabolic stability (t₁/₂ = 45 min in human liver microsomes) and CYP3A4-mediated drug-drug interactions . Structural modifications, such as fluorination of the propyl chain, are under investigation to enhance half-life and reduce clearance .

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